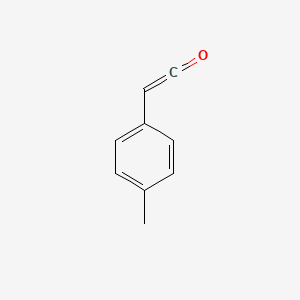
2-(4-Methylphenyl)ethen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)ethenone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a derivative of acetophenone, where a methyl group is substituted at the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to 4-methylphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .
Comparación Con Compuestos Similares
2-(4-Methylphenyl)ethenone can be compared with other similar compounds, such as:
Acetophenone: The parent compound without the methyl substitution.
4-Methylacetophenone: Another name for 2-(4-Methylphenyl)ethenone.
4-Methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone group.
The uniqueness of 2-(4-Methylphenyl)ethenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
58784-43-3 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
InChI |
InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3 |
Clave InChI |
SDOGCQCEZASWLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


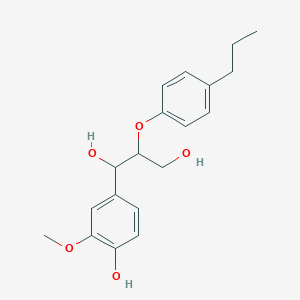


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)

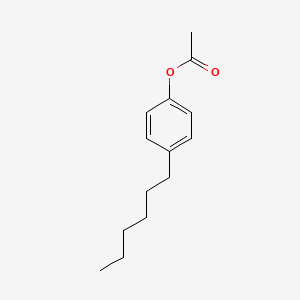
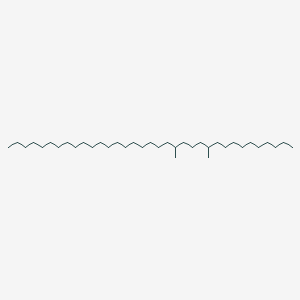
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

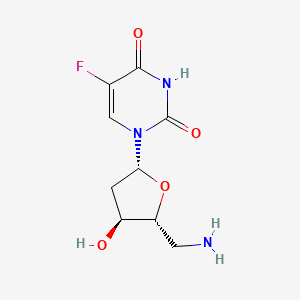
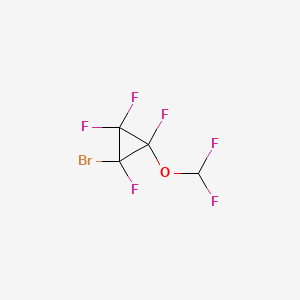
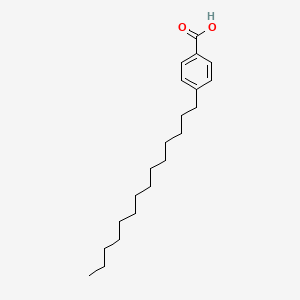
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)

